Receptor Selectivity: WKYMVM-NH2 Preferentially Activates FPRL1 Over FPR with 300-Fold Higher Potency
WKYMVM-NH2 demonstrates a 300-fold preference for activating FPRL1 (EC50 = 75 pM) over FPR (EC50 = 25 nM) in calcium mobilization assays, as established by direct comparative studies in transfected HL-60 cells [1]. This contrasts sharply with the classic FPR agonist fMLP, which activates FPR with high potency but has negligible activity at FPRL1. The data confirm that WKYMVM-NH2 achieves receptor discrimination not attainable with pan-agonists like WKYMVm-NH2, which activates FPR1, FPR2, and FPR3 with comparable picomolar potency (EC50 = 75 pM for FPR1 and FPR2) [2]. This differential selectivity profile is critical for experimental designs requiring isolation of FPRL1-mediated signaling pathways without confounding FPR1 activation.
| Evidence Dimension | Receptor Activation Potency (Calcium Mobilization EC50) |
|---|---|
| Target Compound Data | FPRL1: EC50 = 75 pM; FPR: EC50 = 25 nM |
| Comparator Or Baseline | WKYMVm-NH2: FPR1 EC50 = 75 pM, FPR2 EC50 = 75 pM; fMLP: FPR EC50 ≈ 1-10 nM, FPRL1 inactive |
| Quantified Difference | WKYMVM-NH2 is ~300-fold more potent at FPRL1 than FPR; fMLP shows no FPRL1 activity |
| Conditions | Calcium mobilization in HL-60 cells transfected with human FPR or FPRL1 |
Why This Matters
This 300-fold selectivity window enables researchers to probe FPRL1-specific biology without off-target FPR1 activation, a capability not achievable with pan-agonists like WKYMVm-NH2 or FPR1-selective ligands like fMLP.
- [1] Dahlgren C, Christophe T, Boulay F, Madianos PN, Rabiet MJ, Karlsson A. The synthetic chemoattractant Trp-Lys-Tyr-Met-Val-DMet activates neutrophils preferentially through the lipoxin A(4) receptor. Blood. 2000;95(5):1810-1818. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. WKYMVm Ligand Page. International Union of Basic and Clinical Pharmacology. View Source
